3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole
Description
Historical Context and Development
The development of this compound emerged from the broader historical context of triptan drug development and pharmaceutical impurity research. The compound's discovery can be traced to the extensive research into 5-hydroxytryptamine receptor agonists that began in the late twentieth century, particularly following the breakthrough discovery of sumatriptan as an effective antimigraine treatment. The Fischer indole synthesis, which became the conventional method for producing triptan derivatives, was found to generate various impurities due to the presence of functionalized indole systems with leaving groups at the 5-position.
Research conducted by pharmaceutical scientists revealed that compounds containing XCH₂- groups in the 5-position of the indole ring, where X can act as a leaving group, consistently produced impurities during acid-catalyzed synthesis processes. This phenomenon was particularly pronounced in the synthesis of rizatriptan, where the triazole group could be converted into a good leaving group under acidic conditions. The identification and characterization of this compound as a significant process impurity emerged from these systematic studies of triptan synthesis.
The compound's formal recognition in pharmaceutical databases occurred in 2014, when it was first created in chemical registries with the Chemical Abstracts Service number 1000673-59-5. This registration marked the beginning of systematic study and characterization of the compound's properties. The European Pharmacopoeia subsequently classified this compound as "Rizatriptan Benzoate Impurity G," establishing it as an officially recognized pharmaceutical impurity requiring monitoring and control in drug manufacturing processes.
Significance in Heterocyclic Chemistry
The structural architecture of this compound exemplifies several important principles in heterocyclic chemistry. The compound represents a hybrid molecular system combining two significant heterocyclic scaffolds: the indole nucleus and the 1,2,4-triazole ring system. This combination is particularly noteworthy because both heterocycles possess distinct electronic and steric properties that contribute to the overall biological and chemical behavior of the molecule.
The indole moiety in this compound serves as a privileged structure in medicinal chemistry, providing a planar aromatic system with enhanced membrane permeability and favorable pharmacokinetic properties. Recent research has demonstrated that indole derivatives containing nitrogen heterocycles at the 5-position exhibit significant biological activities. Studies by the Welsh group have shown that compounds containing both indole and 1,2,4-triazole ring systems demonstrate potent tubulin polymerization inhibitory activity and cytotoxicity against various cancer cell lines. These findings suggest that the structural framework present in this compound may possess inherent biological significance beyond its role as a pharmaceutical impurity.
The chloroethyl substituent at the 3-position introduces additional chemical reactivity to the molecule, potentially enabling nucleophilic substitution reactions and providing a site for further structural modifications. This functional group represents a classical alkylating moiety that can participate in various chemical transformations, making the compound valuable for synthetic chemistry applications. The combination of the electron-rich indole system with the electron-deficient triazole ring creates an interesting electronic complementarity that may influence the compound's binding interactions with biological targets.
Recent synthetic studies have highlighted the importance of triazole-containing indole derivatives in drug discovery. Research published in 2024 described the synthesis and evaluation of thiazolyl-indole-2-carboxamide derivatives, demonstrating the continued interest in indole-triazole hybrid systems for pharmaceutical applications. These studies reveal that careful positioning of triazole substituents on the indole scaffold can significantly influence biological activity and selectivity profiles.
Relationship to Rizatriptan as an Impurity
This compound occupies a critical position in pharmaceutical quality control as a recognized impurity in rizatriptan synthesis and formulation. The compound is officially designated as "Rizatriptan Benzoate Impurity G" according to European Pharmacopoeia standards, indicating its significance in drug quality assessment. This classification requires pharmaceutical manufacturers to monitor and control the levels of this impurity during the production of rizatriptan-containing medications.
The formation mechanism of this impurity during rizatriptan synthesis involves the chlorination of the parent drug molecule, specifically targeting the dimethylamino group present in the original structure. This transformation typically occurs under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride in inert solvents like dichloromethane at low temperatures. The process represents a classic example of how pharmaceutical synthesis can generate structurally related impurities through side reactions or degradation pathways.
Analytical methods for detecting and quantifying this impurity have become increasingly sophisticated. Recent research has focused on developing ultra-performance liquid chromatographic methods specifically designed to detect genotoxic impurities in rizatriptan drug substances. The compound's structural features, particularly the presence of potential alkylating groups, have raised concerns about its toxicological profile, leading to the establishment of threshold limits based on the International Conference on Harmonization guidelines.
The following table summarizes the key chemical and regulatory data for this compound:
Properties
IUPAC Name |
3-(2-chloroethyl)-5-(1,2,4-triazol-1-ylmethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXSXTJZLPJJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000673-59-5 | |
| Record name | Rizatriptan benzoate impurity G [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000673595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(DIMETHYLAMINO)CHLORORIZATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3ZMW509E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Indole Skeleton Formation
The synthesis begins with the construction of the indole core, typically derived from 5-substituted indole precursors. A common approach involves Fischer indole synthesis or palladium-catalyzed coupling reactions to introduce substituents at the 3- and 5-positions. For example, 5-(aminomethyl)indole derivatives are alkylated with 2-chloroethyl groups via nucleophilic substitution, utilizing potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF).
Introduction of the 2-Chloroethyl Group
Chlorination at the 3-position is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. In a patented method, rizatriptan intermediates are treated with SOCl₂ in dichloromethane at 0–5°C, yielding 3-(2-chloroethyl)-5-(hydroxymethyl)-1H-indole with >90% purity. The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group is replaced by chlorine (Fig. 1).
Reaction Conditions for Chlorination
| Parameter | Value |
|---|---|
| Chlorinating agent | Thionyl chloride (SOCl₂) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction time | 4–6 hours |
| Yield | 85–92% |
Triazole Moiety Incorporation
The 5-hydroxymethyl group is functionalized with a 1,2,4-triazole ring through Mitsunobu or nucleophilic substitution reactions. A robust method involves reacting 5-(chloromethyl)-3-(2-chloroethyl)-1H-indole with 1H-1,2,4-triazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C. This step achieves regioselective alkylation at the triazole’s N-1 position, critical for biological activity.
Key Optimization Parameters
-
Base : K₂CO₃ (2.5 equiv) enhances nucleophilicity without hydrolyzing the chloroethyl group.
-
Solvent : Acetonitrile facilitates higher reaction rates compared to DMF or THF.
-
Temperature : 80°C balances reaction speed and byproduct minimization.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to improve safety and scalability. In a patented process, 3-(2-hydroxyethyl)-5-(1H-triazolylmethyl)-1H-indole is chlorinated inline using SOCl₂, achieving 94% conversion with residence times <30 minutes. This method reduces intermediate isolation steps and enhances throughput.
Purification Techniques
Crude product purification is critical for pharmaceutical-grade material. Industrial protocols use sequential crystallization from ethanol-water mixtures (3:1 v/v) to remove unreacted triazole and chlorinated byproducts. Final purity exceeds 99.5%, as verified by high-performance liquid chromatography (HPLC).
Analytical and Quality Control Methods
Structural Characterization
Impurity Profiling
Common impurities include des-chloro analogs (≤0.2%) and triazole regioisomers (≤0.1%), monitored using reversed-phase HPLC with UV detection at 254 nm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C₁₃H₁₃ClN₄
- Molecular Weight : 260.72 g/mol
- CAS Number : 1000673-59-5
Anticancer Properties
Research indicates that compounds similar to 3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole exhibit notable anticancer activities. Indole derivatives are known for their ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : Indoles can induce apoptosis in cancer cells and disrupt cell cycle progression. They also interact with multiple cellular pathways, enhancing their efficacy against various cancer types.
- Case Study : A study highlighted the effectiveness of indole derivatives against breast cancer cell lines. For instance, certain synthesized analogs demonstrated IC₅₀ values in the range of 10–30 µM against MCF-7 cells, indicating strong antiproliferative effects .
Antiviral Activity
Indole compounds have shown promise in combating viral infections, including SARS-CoV-2:
- Mechanism of Action : These compounds may inhibit viral replication and modulate immune responses.
- Case Study : A review documented several indole analogs with potential antiviral properties, suggesting that modifications to the indole structure could enhance activity against viral pathogens .
Neurological Disorders
Some studies have indicated that indole derivatives possess neuroprotective properties. The modulation of neurotransmitter systems may provide therapeutic avenues for treating conditions such as epilepsy and anxiety disorders.
Antifungal Activity
Compounds with similar structures have been investigated for antifungal properties. Their ability to disrupt fungal cell membranes or inhibit key metabolic pathways can be leveraged in developing antifungal agents.
Data Table of Biological Activities
| Activity Type | Compound Class | IC₅₀ Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | Indole Derivatives | 10–30 | MCF-7 (Breast Cancer) |
| Antiviral | Indole Analogues | Varies | SARS-CoV-2 |
| Antifungal | Indole Compounds | Varies | Candida spp. |
Mechanism of Action
3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole exerts its effects by acting as an agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. This action leads to the constriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which helps alleviate migraine symptoms .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several indole derivatives, differing primarily in substituent groups and their positions. Key comparisons include:
Key Observations :
- Triazole vs.
- Substituent Effects: The 2-chloroethyl group in the target compound differs from Rizatriptan’s dimethylaminoethyl group, which is critical for 5-HT₁D receptor binding . Chloroethyl substituents may enhance electrophilicity, influencing reactivity or metabolic stability.
Comparison :
- Click Chemistry : Used in compound 5e for regioselective triazole formation, offering modularity but lower yields (22%) .
- Isocyanide-Based Synthesis : Common in imidazole-containing indoles (e.g., 93, 77), enabling diversity but requiring stringent purification .
Physicochemical Properties
Analysis :
- The target compound’s chloroethyl and triazole groups may balance polarity, but melting point and solubility data are needed for direct comparison.
- Halogenated analogs (e.g., 5e, 93) show higher melting points (>200°C in compound 77), suggesting strong intermolecular interactions .
Hypotheses for Target Compound :
- The 1,2,4-triazole group may interact with metal ions or hydrogen-bond donors in biological targets.
- Chloroethyl substituents could act as alkylating agents or influence metabolic pathways.
Biological Activity
3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole, commonly referred to as Rizatriptan EP Impurity G, is a chemical compound that has garnered interest due to its potential biological activities. This compound is an impurity of Rizatriptan Benzoate, a selective serotonin receptor agonist primarily used in the treatment of migraines. Understanding the biological activity of this compound can provide insights into its pharmacological properties and potential therapeutic applications.
The molecular formula of this compound is C₁₃H₁₃ClN₄. It features a chloroethyl group and a triazole ring, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The primary mechanism through which this compound exerts its effects is likely related to its interaction with serotonin receptors. As an impurity of Rizatriptan, it may influence serotonin pathways, which are crucial in the modulation of pain and mood.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimigraine Activity : As a derivative of Rizatriptan, it may share similar properties in alleviating migraine symptoms by acting on 5-HT_1B and 5-HT_1D receptors.
- Antitumor Potential : Some studies suggest that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the indole structure may enhance this activity through mechanisms such as apoptosis induction.
Case Studies
A study conducted on triazole derivatives demonstrated that compounds with similar structural motifs to this compound showed promising results in inhibiting tumor growth in vitro. Specifically:
- In Vitro Studies : Researchers found that certain derivatives inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis.
- In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor sizes compared to control groups, suggesting potential for further development.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(2-Chloroethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example:
- React 3-(2-azidoethyl)-5-substituted indole derivatives with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) in a PEG-400/DMF solvent system (2:1 v/v) with CuI as a catalyst under nitrogen at room temperature for 12 hours .
- Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product. Yields typically range from 22% to 42%, influenced by steric hindrance and electronic effects of substituents .
- Key Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | CuI (10 mol%) | |
| Solvent | PEG-400/DMF (2:1) | |
| Reaction Time | 12 hours | |
| Purification | Column chromatography (EtOAc/hexane) |
Q. How is structural characterization performed for this compound using spectroscopic techniques?
- Methodology :
- 1H/13C/19F NMR : Assign peaks based on substituent effects (e.g., indole NH at δ ~11 ppm, triazole protons at δ ~7.7–8.6 ppm) .
- FAB-HRMS : Confirm molecular ion peaks (e.g., m/z 335.1512 [M+H]+ for triazole derivatives) .
- TLC : Monitor reaction progress using 70:30 EtOAc/hexane (Rf ~0.49) .
Advanced Research Questions
Q. What crystallographic tools are suitable for resolving structural ambiguities in indole-triazole derivatives?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze X-ray diffraction data. ORTEP-3 can visualize thermal ellipsoids and validate bond geometries .
- Example : For high-resolution or twinned data, SHELXL provides robust refinement of displacement parameters, while SHELXE aids in experimental phasing for macromolecular analogs .
Q. How do substituents (e.g., chloroethyl vs. fluorophenyl) influence bioactivity in ischemia models?
- Methodology :
- Compare antioxidant efficacy using in vitro assays (e.g., DPPH radical scavenging) for derivatives with varying substituents.
- In , a fluoro-substituted analog (5e) showed enhanced activity due to electronegativity and membrane permeability .
- Structure-activity relationship (SAR) studies suggest chloroethyl groups may improve binding to redox-active targets via hydrophobic interactions .
Q. What strategies address low yields in CuAAC reactions for sterically hindered indole derivatives?
- Methodology :
- Optimize solvent polarity (e.g., DMF enhances solubility of bulky intermediates) .
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity (noted in analogous triazole syntheses) .
- Additive screening (e.g., TBTA ligands) can stabilize Cu(I) and suppress side reactions .
Data Contradictions and Resolution
- Low Yield in PEG-400/DMF Systems : reports 22% yield for 5e, while achieves 42% for 5b. This discrepancy may arise from differences in alkyne reactivity (electron-deficient vs. electron-rich alkynes) or purification efficiency .
- Triazole Regioselectivity : 1,4- vs. 1,5-regioisomers are not explicitly resolved in the evidence. Use 2D NMR (NOESY) or X-ray crystallography to confirm triazole orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
